molecular formula C24H23FN2O3S B11606043 {2-[(4-fluorophenyl)sulfonyl](3-1,2,3,4-tetrahydroisoquinolyl)}-N-(2-phenyleth yl)carboxamide CAS No. 5123-09-1

{2-[(4-fluorophenyl)sulfonyl](3-1,2,3,4-tetrahydroisoquinolyl)}-N-(2-phenyleth yl)carboxamide

Cat. No.: B11606043
CAS No.: 5123-09-1
M. Wt: 438.5 g/mol
InChI Key: AZAIKAXPKPUSDD-UHFFFAOYSA-N
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Description

{2-(4-fluorophenyl)sulfonyl}-N-(2-phenyleth yl)carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorophenyl group, a sulfonyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-(4-fluorophenyl)sulfonyl}-N-(2-phenyleth yl)carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{2-(4-fluorophenyl)sulfonyl}-N-(2-phenyleth yl)carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

{2-(4-fluorophenyl)sulfonyl}-N-(2-phenyleth yl)carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-(4-fluorophenyl)sulfonyl}-N-(2-phenyleth yl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • {2-(4-chlorophenyl)sulfonyl}-N-(2-phenyleth yl)carboxamide
  • {2-(4-bromophenyl)sulfonyl}-N-(2-phenyleth yl)carboxamide

Uniqueness

The uniqueness of {2-(4-fluorophenyl)sulfonyl}-N-(2-phenyleth yl)carboxamide lies in its specific structural features, such as the presence of the fluorophenyl group, which can influence its reactivity and biological activity. Compared to similar compounds with different halogen substituents, the fluorine atom may impart distinct electronic and steric effects, leading to unique properties and applications.

Properties

CAS No.

5123-09-1

Molecular Formula

C24H23FN2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C24H23FN2O3S/c25-21-10-12-22(13-11-21)31(29,30)27-17-20-9-5-4-8-19(20)16-23(27)24(28)26-15-14-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,26,28)

InChI Key

AZAIKAXPKPUSDD-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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